molecular formula C11H16N2S B14254772 N-[(Pyridin-2-yl)sulfanyl]cyclohexanamine CAS No. 178735-21-2

N-[(Pyridin-2-yl)sulfanyl]cyclohexanamine

Cat. No.: B14254772
CAS No.: 178735-21-2
M. Wt: 208.33 g/mol
InChI Key: BBZYXCQTDUUTCF-UHFFFAOYSA-N
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Description

N-[(Pyridin-2-yl)sulfanyl]cyclohexanamine is an organic compound that features a cyclohexane ring bonded to an amine group and a pyridine ring through a sulfur atom. This compound belongs to the class of heterocyclic amines, which are known for their diverse biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(Pyridin-2-yl)sulfanyl]cyclohexanamine typically involves the reaction of 2-mercaptopyridine with cyclohexylamine. The reaction is carried out under mild conditions, often in the presence of a base such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction can be represented as follows:

2-Mercaptopyridine+CyclohexylamineThis compound\text{2-Mercaptopyridine} + \text{Cyclohexylamine} \rightarrow \text{this compound} 2-Mercaptopyridine+Cyclohexylamine→this compound

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

N-[(Pyridin-2-yl)sulfanyl]cyclohexanamine undergoes various chemical reactions, including:

    Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form corresponding amines or thiols.

    Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Conditions vary depending on the type of substitution, but common reagents include halogens, alkylating agents, and nucleophiles.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and thiols.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

N-[(Pyridin-2-yl)sulfanyl]cyclohexanamine has several applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its pharmacological properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of functionalized compounds.

Mechanism of Action

The mechanism of action of N-[(Pyridin-2-yl)sulfanyl]cyclohexanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfur atom in the compound can form coordination bonds with metal ions, influencing the activity of metalloenzymes. Additionally, the amine group can participate in hydrogen bonding and electrostatic interactions, affecting the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    N-(Pyridin-2-yl)cyclohexanamine: Lacks the sulfur atom, resulting in different chemical properties and reactivity.

    N-(Pyridin-2-yl)thiocyclohexane: Contains a sulfur atom bonded to the cyclohexane ring instead of the amine group.

    N-(Pyridin-2-yl)cyclohexylamine: Similar structure but with variations in the position of functional groups.

Uniqueness

N-[(Pyridin-2-yl)sulfanyl]cyclohexanamine is unique due to the presence of both a sulfur atom and an amine group, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile applications in various fields, making it a valuable compound for research and development.

Properties

CAS No.

178735-21-2

Molecular Formula

C11H16N2S

Molecular Weight

208.33 g/mol

IUPAC Name

N-pyridin-2-ylsulfanylcyclohexanamine

InChI

InChI=1S/C11H16N2S/c1-2-6-10(7-3-1)13-14-11-8-4-5-9-12-11/h4-5,8-10,13H,1-3,6-7H2

InChI Key

BBZYXCQTDUUTCF-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)NSC2=CC=CC=N2

Origin of Product

United States

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